tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride
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Overview
Description
“tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride” is a chemical compound . It is also known as "tert-butyl N- (2-amino-2-iminoethyl)carbamate,hydrochloride" .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride” is C7H15N3O2 . The molecular weight is 173.21300 .Physical And Chemical Properties Analysis
The density of “tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride” is 1.15±0.1 g/cm3 (20 ºC 760 Torr) . The boiling point and melting point are not available .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a key intermediate in the synthesis of compounds with biological activity. For instance, it has been used in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291), highlighting its role in the development of cancer therapies (Zhao et al., 2017).
Glycosylation and Carbohydrate Chemistry
This compound has been utilized in glycosylative transcarbamylation reactions, efficiently transforming tert-butyl carbamates to anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This method demonstrates the compound's utility in the synthesis of unnatural glycopeptide building blocks, contributing significantly to the field of carbohydrate chemistry and the development of glycoconjugates (Henry & Lineswala, 2007).
Photocatalysis in Organic Synthesis
The compound has been involved in photoredox-catalyzed reactions, particularly in the amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This work paves the way for synthesizing a range of 3-aminochromones under mild conditions, thereby expanding the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Protection Strategies in Peptide Synthesis
In peptide synthesis, tert-butyl (2-amino-2-iminoethyl)carbamate hydrochloride plays a crucial role in protection strategies. For example, it has been used in a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines. This method is compatible with a variety of substrates, including malonate derivatives, offering a pathway to protected amino acids, which are pivotal in the synthesis of peptides and proteins (Lebel & Leogane, 2005).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, exemplifies the compound's role in achieving high enantioselectivity in chemical syntheses. This process utilizes lipase-catalyzed transesterification, demonstrating the compound's application in producing optically pure enantiomers, crucial for the development of stereochemically complex pharmaceuticals (Piovan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-7(2,3)12-6(11)10-4-5(8)9;/h4H2,1-3H3,(H3,8,9)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWWOLRLNZUAKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672572 |
Source
|
Record name | tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride | |
CAS RN |
691898-38-1 |
Source
|
Record name | tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(carbamimidoylmethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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